![molecular formula C46H32N4OS B12340567 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine: is a synthetic porphyrin compound used primarily for research purposes. It has a molecular formula of C46H32N4OS and a molecular weight of 688.84 . Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle.
Analyse Des Réactions Chimiques
Types of Reactions: 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the s-acetylthio group to a thiol group.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and reactivity of porphyrins.
Biology: Investigated for its potential role in mimicking natural porphyrins in biological systems.
Medicine: Explored for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound can generate reactive oxygen species (ROS) upon light activation, leading to the destruction of cancer cells. The porphyrin core allows for efficient absorption of light and transfer of energy to molecular oxygen, producing ROS that can damage cellular components .
Comparaison Avec Des Composés Similaires
Tetraphenylporphyrin (TPP): A widely studied porphyrin with similar structural features but lacking the s-acetylthio group.
Hematoporphyrin: A naturally occurring porphyrin used in medical applications, particularly in PDT.
Protoporphyrin IX: Another naturally occurring porphyrin involved in heme biosynthesis.
Uniqueness: 5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine is unique due to the presence of the s-acetylthio group, which can impart distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C46H32N4OS |
|---|---|
Poids moléculaire |
688.8 g/mol |
Nom IUPAC |
S-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl] ethanethioate |
InChI |
InChI=1S/C46H32N4OS/c1-29(51)52-34-19-17-33(18-20-34)46-41-27-25-39(49-41)44(31-13-7-3-8-14-31)37-23-21-35(47-37)43(30-11-5-2-6-12-30)36-22-24-38(48-36)45(32-15-9-4-10-16-32)40-26-28-42(46)50-40/h2-28,47,50H,1H3 |
Clé InChI |
HSUKLIRJHSKNFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)

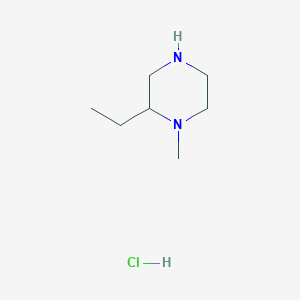

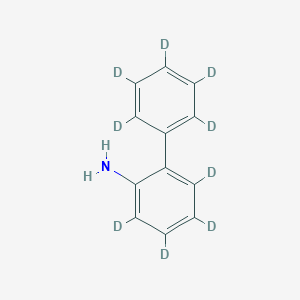

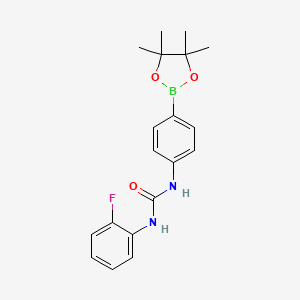

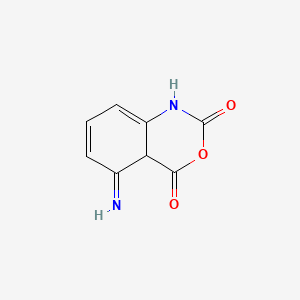
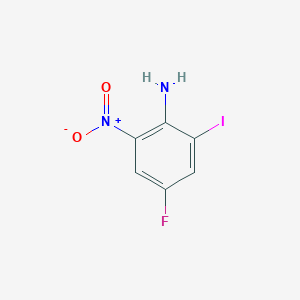

![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
